molecular formula C30H36BI3 B3327209 Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane CAS No. 321735-69-7

Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane

Cat. No.: B3327209
CAS No.: 321735-69-7
M. Wt: 788.1 g/mol
InChI Key: QMEHGZNQAKSLCI-UHFFFAOYSA-N
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Description

Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane is a boron-containing compound with the molecular formula C30H36BI3 and a molecular weight of 788.13 g/mol . This compound is characterized by its three 4-iodo-2,3,5,6-tetramethylphenyl groups attached to a central boron atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane typically involves the reaction of 4-iodo-2,3,5,6-tetramethylphenyl magnesium bromide with boron trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants . The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve the yield of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic size and higher reactivity of iodine make this compound particularly useful in specific chemical reactions and applications .

Properties

IUPAC Name

tris(4-iodo-2,3,5,6-tetramethylphenyl)borane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36BI3/c1-13-19(7)28(32)20(8)14(2)25(13)31(26-15(3)21(9)29(33)22(10)16(26)4)27-17(5)23(11)30(34)24(12)18(27)6/h1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEHGZNQAKSLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C(=C1C)C)I)C)C)(C2=C(C(=C(C(=C2C)C)I)C)C)C3=C(C(=C(C(=C3C)C)I)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36BI3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30784947
Record name Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30784947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

788.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321735-69-7
Record name Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30784947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane
Reactant of Route 2
Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane
Reactant of Route 3
Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane
Reactant of Route 4
Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane
Reactant of Route 5
Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane
Reactant of Route 6
Tris(4-iodo-2,3,5,6-tetramethylphenyl)borane

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